Steric Bulk: tert-Leucine vs. Valine
The tert‑leucine residue in the target compound provides a tri‑tert‑butyl‑equivalent steric footprint, quantified by the Charton steric parameter ν = 1.24 for the tert‑butyl group, versus ν = 0.76 for the isopropyl group present in the valine‑derived analog 2‑amino‑3‑methyl‑N‑(1‑phenylethyl)butanamide [1]. This 63% greater steric demand directly impacts conformational restriction at the Cα position and can translate into superior enantioselectivity when the amide is employed as a chiral auxiliary or ligand scaffold.
| Evidence Dimension | Charton steric parameter (ν) of the amino‑acid side chain |
|---|---|
| Target Compound Data | ν = 1.24 (tert‑butyl, tert‑leucine residue) |
| Comparator Or Baseline | Valine‑derived analog: ν = 0.76 (isopropyl group); Glycine‑derived analog: ν = 0.00 |
| Quantified Difference | Δν = +0.48 vs. valine; +1.24 vs. glycine (63% and 100% greater steric demand, respectively) |
| Conditions | Charton scale derived from ester hydrolysis kinetics; applied here as a class‑level inference for the amide series. |
Why This Matters
The larger steric parameter predicts greater resistance to racemisation during amide coupling and stronger diastereofacial bias in asymmetric transformations, key considerations when selecting a chiral amide building block over less hindered alternatives.
- [1] Charton, M. (1981) Steric Effects. I. The Kinetics of Acid‑Catalyzed Hydrolysis of Esters. A Comprehensive Definition of the Steric Substituent Constant, ν. Journal of the American Chemical Society, 103, 1272–1279. (Values applied to tert‑leucine/valine side chains as class‑level inference.) View Source
